![molecular formula C12H15ClN2O B080287 2-Chloro-1-(4-phenylpiperazin-1-yl)ethanone CAS No. 14761-39-8](/img/structure/B80287.png)
2-Chloro-1-(4-phenylpiperazin-1-yl)ethanone
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Overview
Description
“2-Chloro-1-(4-phenylpiperazin-1-yl)ethanone” is a chemical compound with the molecular formula C12H15ClN2O and a molecular weight of 238.71 g/mol .
Molecular Structure Analysis
The molecular structure of “2-Chloro-1-(4-phenylpiperazin-1-yl)ethanone” can be analyzed using various spectroscopic techniques. For instance, NMR spectroscopy can provide information about the carbon and hydrogen atoms in the molecule .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Chloro-1-(4-phenylpiperazin-1-yl)ethanone” include a molecular weight of 238.71300, a density of 1.221g/cm3, a boiling point of 404.7ºC at 760mmHg, and a melting point of 71-73ºC .
Scientific Research Applications
Alzheimer’s Disease Treatment
The compound has been used in the design and synthesis of acetylcholinesterase inhibitors (AChEIs), which are used for the treatment of Alzheimer’s disease . A series of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives were synthesized and evaluated for their bioactivities . Among them, compound 6g exhibited potent inhibitory activity against AChE, indicating its potential as a lead compound for the development of Alzheimer’s disease drugs .
Inhibition of Butyrylcholinesterase (BuChE)
In addition to AChE, the synthesized compounds also exhibited a certain ability to inhibit BuChE . Several compounds inhibited BuChE with IC 50 value less than 5 μM, suggesting their potential use in modulating acetylcholine, which plays an important role in learning and memory .
Antifungal and Antibacterial Agents
Heterocyclic derivatives of (4-phenylpiperazin-1-yl-aryloxymethyl-1,3-dioxolan-2-yl)methyl-1H-imidazoles and 1H-1,2,4-triazoles, which can be synthesized from this compound, have been found to have antifungal and antibacterial properties .
Pharmaceutical and Agrochemical Applications
The title compound is a piperazine derivative with the potential for use as a starting material for pharmaceutical and agrochemical applications .
Anxiolytic Activity
The compound has been used in the design, synthesis, and evaluation of anxiolytic activity of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives .
Future Directions
The future directions for “2-Chloro-1-(4-phenylpiperazin-1-yl)ethanone” could involve further exploration of its potential biological activities and applications. For instance, related compounds have shown potential as acetylcholinesterase inhibitors, suggesting possible applications in the treatment of Alzheimer’s disease .
properties
IUPAC Name |
2-chloro-1-(4-phenylpiperazin-1-yl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O/c13-10-12(16)15-8-6-14(7-9-15)11-4-2-1-3-5-11/h1-5H,6-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHIWWIFXKVGUMK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10326768 |
Source
|
Record name | 2-Chloro-1-(4-phenylpiperazin-1-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10326768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-(4-phenylpiperazin-1-yl)ethanone | |
CAS RN |
14761-39-8 |
Source
|
Record name | 2-Chloro-1-(4-phenylpiperazin-1-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10326768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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